5-Nitro BAPTA, free acid 5-Nitro BAPTA, free acid Cell impermeant form of BAPTA that has low affinity for Calcium and it has been used to buffer calcium in cells and it can also be used to make the AM, version as cell permeant Indicators. etc
Brand Name: Vulcanchem
CAS No.: 124251-83-8
VCID: VC0149004
InChI:
SMILES:
Molecular Formula: C22H23N3O12
Molecular Weight: 521.43

5-Nitro BAPTA, free acid

CAS No.: 124251-83-8

Cat. No.: VC0149004

Molecular Formula: C22H23N3O12

Molecular Weight: 521.43

* For research use only. Not for human or veterinary use.

5-Nitro BAPTA, free acid - 124251-83-8

Specification

CAS No. 124251-83-8
Molecular Formula C22H23N3O12
Molecular Weight 521.43

Introduction

Chemical Identification and Properties

5-Nitro BAPTA, free acid is formally known as 1,2-bis(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid. This compound is registered with CAS number 124251-83-8 and possesses a molecular formula of C₂₂H₂₃N₃O₁₂ with a molecular weight of approximately 521.438 g/mol . The structure features an ethane bridge connecting two phenoxy groups, each with an amino and nitro substitution. The nitro groups specifically enhance the calcium chelating properties of the molecule, enabling more effective modulation of calcium levels in biological systems.

The compound belongs to the broader family of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives, which were developed as an improvement over earlier calcium chelators such as EGTA (ethylene glycol bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) . The distinguishing feature of 5-Nitro BAPTA is the presence of nitro groups at the 5-position of the aromatic rings, which significantly affects its binding characteristics and efficacy as a calcium chelator.

Structural Characteristics

The 5-Nitro BAPTA structure exhibits several key features that contribute to its function:

  • The ethane bridge connecting the two phenoxy groups provides structural flexibility

  • The amino groups at the 2-position of the phenoxy rings contribute to metal coordination

  • The nitro groups at the 5-position influence the electronic properties of the chelating moieties

  • The four carboxylic acid groups (tetraacetic acid component) provide the primary calcium binding sites

These structural elements collectively determine the compound's selectivity and binding affinity for calcium ions over other divalent cations like magnesium.

Mechanism of Action

5-Nitro BAPTA functions primarily through the formation of stable complexes with calcium ions. The calcium binding occurs through coordination with the carboxylate groups of the tetraacetic acid moieties, forming a cage-like structure around the calcium ion. The nitro groups on the aromatic rings alter the electron density distribution, which affects the binding properties compared to unsubstituted BAPTA.

Experimental Applications and Findings

Calcium Concentration Studies

Research has demonstrated that 5-Nitro BAPTA is effective in modulating calcium levels in experimental settings. In studies examining hair-bundle stiffness in relation to calcium concentration, solutions prepared with 1 mM 5-nitro-BAPTA achieved a calculated free Ca²⁺ concentration of 86 nM and importantly, preserved transduction functionality . This distinguishes it from some other calcium chelators that can disrupt transduction mechanisms.

The following table summarizes experimental findings regarding 5-Nitro BAPTA's effects on calcium concentrations and hair-bundle stiffness:

Buffer SystemBuffer ConcentrationKdTotal Ca²⁺Free Ca²⁺ (calculated)Free Ca²⁺ (measured)Relative Bundle Stiffnessn
5-Nitro-BAPTA in NACSS1 mM94 μM≈1 μM86 nM110 ± 6 nM0.80 ± 0.185
5-Nitro-BAPTA in NACSS5 mM94 μM≈1 μM18 nM-0.04 ± 0.052

Note: NACSS refers to normal artificial chicken saline solution used in the experiments .

This data illustrates that 5-Nitro BAPTA can maintain transduction functionality at 1 mM concentration while achieving nanomolar calcium concentrations, whereas at higher concentrations (5 mM), it substantially reduces bundle stiffness, suggesting a concentration-dependent effect on the transduction machinery.

Derivatives and Related Compounds

Ester Derivatives

The tetramethyl ester derivative of 5-Nitro BAPTA (5-Nitro BAPTA tetramethyl ester, CAS: 172646-43-4) is another important form of this compound with specific applications. This ester form has a molecular formula of C₂₆H₃₁N₃O₁₂ and a molecular weight of 577.537 . The esterification of the carboxylic acid groups changes the properties of the molecule, particularly its cell permeability, making it useful for intracellular applications.

The tetramethyl ester has been utilized in two-photon probe synthesis and for real-time imaging of intracellular calcium ions. It has demonstrated effectiveness in monitoring calcium waves at a depth of 100-300 μm in liver tissues for extended periods (1100-4000 seconds) . When combined with fluorescent compounds such as 2-Me-substituted TM, it can form red fluorescent probes like CaTM-2 AM, enhancing its utility in calcium imaging applications.

Research Applications

Physiological Studies

5-Nitro BAPTA has been instrumental in studies examining the relationship between calcium concentration and physiological functions. Research on hair-bundle stiffness has revealed that calcium plays a crucial role in mechanotransduction, with 5-Nitro BAPTA helping to establish that increased stiffness at 250 μM Ca²⁺ is directly associated with the transduction machinery .

The compound's ability to chelate calcium while preserving certain biological functions makes it valuable for investigating calcium-dependent processes. In contrast to solutions with 5 mM BAPTA, which disrupted gating springs and eliminated mechanoelectrical transduction, 5-Nitro BAPTA at appropriate concentrations maintained transduction functionality . This selective effect allows researchers to manipulate calcium levels while preserving the biological systems under study.

Calcium Signaling Research

The precise control of free calcium concentration is critical in studying calcium as a second messenger in cellular signaling pathways. 5-Nitro BAPTA provides researchers with a tool to achieve specific calcium concentrations with high precision, particularly in the nanomolar range. This capability is essential for understanding the calcium dependence of various cellular processes, including neurotransmitter release, muscle contraction, and enzyme activation.

Comparison with Other Calcium Chelators

BAPTA DerivativeConcentrationKdCalculated Free Ca²⁺Relative Bundle Stiffness
5,5′-Dinitro-BAPTA5 mM20 mM0.8 μM0.99 ± 0.31
5-Nitro-BAPTA1 mM94 μM86 nM0.80 ± 0.18
4,4′-Difluoro-BAPTA5 mM4.6 μM900 pM0.02
5,5′-Dibromo-BAPTA5 mM3.6 μM700 pM0.01 ± 0.02
BAPTA5 mM160 nM30 pM0.02 ± 0.02
EGTA5 mM96 nM20 pM0.08 ± 0.08
5,5′-Dimethyl-BAPTA5 mM40 nM8 pM0.04 ± 0.03

Data compiled from experimental studies .

This comparative data illustrates how the addition of electron-withdrawing groups (like nitro) or electron-donating groups affects calcium binding affinity, with 5-Nitro BAPTA occupying a middle position in this spectrum, making it suitable for applications requiring moderate calcium buffering.

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